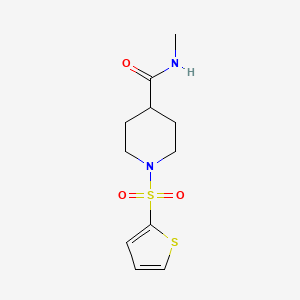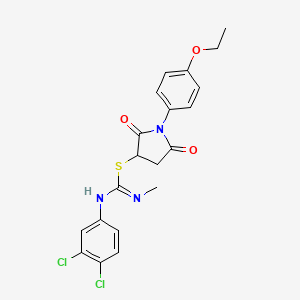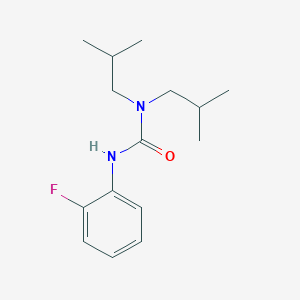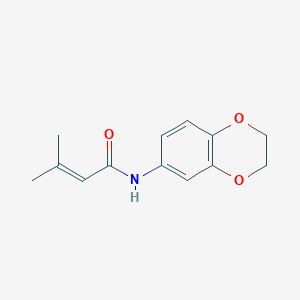
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates multiple metabolic pathways, making A-769662 a promising therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and cancer.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation and phosphorylation of downstream targets. This activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In vitro, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells. In vivo, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to improve glucose tolerance and insulin sensitivity in mice and rats. N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has also been shown to increase mitochondrial biogenesis in skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and administered to cells or animals. It activates AMPK specifically, allowing for the study of downstream targets of the enzyme. However, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has limitations as well. It has low solubility in water, making it difficult to administer in vivo. It also has low selectivity for AMPK isoforms, potentially leading to off-target effects.
Orientations Futures
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide. One area of interest is the development of more selective AMPK activators with improved pharmacokinetic properties. Another area of interest is the study of the effects of N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide on other metabolic pathways beyond glucose and lipid metabolism. Finally, the potential therapeutic applications of N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide in human diseases such as obesity and type 2 diabetes warrant further investigation.
Méthodes De Synthèse
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide can be synthesized using a multistep process involving the reaction of tert-butyl 5-(chloromethyl)isoxazole-3-carboxylate with 4-chlorophenol, followed by deprotection and acetylation. The yield of this process is typically low, making alternative synthesis methods desirable.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. In animal models, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-15(2,3)12-8-13(18-21-12)17-14(19)9-20-11-6-4-10(16)5-7-11/h4-8H,9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILJRXFIYROQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chlorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4923626.png)
![1-ethyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4923640.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methoxyphenyl)butanamide](/img/structure/B4923654.png)

![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923680.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B4923684.png)
![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)




![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)